molecular formula C20H22N4O B5654854 2-methyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrimidine

2-methyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrimidine

Cat. No. B5654854
M. Wt: 334.4 g/mol
InChI Key: NQWATKYJILNYEK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have attracted attention due to their diverse chemical properties and potential applications in medicinal chemistry. The specific compound incorporates a piperidinyl carbonyl group, which could influence its reactivity and biological activity.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines often involves Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources. This method features broad substrate scope, good functional group tolerance, and yields diversified valuable products (Rao et al., 2017). Regiospecific synthesis approaches also exist, providing good yields through one-pot reactions of aminopyridines or aminopyrimidines with dialkylamino ethanes (Katritzky et al., 2003).

Molecular Structure Analysis

Detailed molecular structure analysis typically requires X-ray crystallography or advanced spectroscopic techniques. For imidazo[1,2-a]pyrimidine derivatives, structural elucidation can reveal planar configurations and potential functional group orientations that impact reactivity and interaction with biological targets.

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidines undergo various chemical reactions, including palladium-catalyzed arylation, which allows for efficient synthesis of aryl-substituted derivatives at specific positions on the heterocycle (Li et al., 2003). The presence of specific substituents, like the 3-methyl-3-phenylpiperidinyl group, could further modulate the chemical behavior of the compound.

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyrimidin-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-17(24-13-7-11-21-19(24)22-15)18(25)23-12-6-10-20(2,14-23)16-8-4-3-5-9-16/h3-5,7-9,11,13H,6,10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWATKYJILNYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C(=O)N3CCCC(C3)(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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